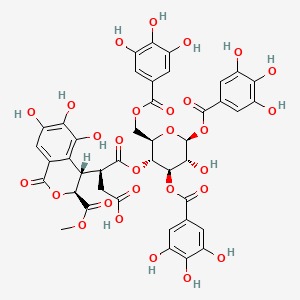

1'-O-methyl neochebulinate

説明

特性

分子式 |

C42H36O28 |

|---|---|

分子量 |

988.7 g/mol |

IUPAC名 |

(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid |

InChI |

InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)/t15-,23+,26-,32+,33+,34-,35+,42-/m0/s1 |

InChIキー |

KKDZPMDDYIYZJK-BOITVKKFSA-N |

異性体SMILES |

COC(=O)[C@@H]1[C@H](C2=C(C(=C(C=C2C(=O)O1)O)O)O)[C@H](CC(=O)O)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |

正規SMILES |

COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

What is the chemical structure of 1'-O-methyl neochebulinate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-O-methyl neochebulinate is a hydrolysable tannin found in the medicinal plant Terminalia chebula. As a member of the tannin family, it is part of a class of compounds known for their significant biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its physicochemical properties and biological context. While specific quantitative biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide furnishes information on related compounds and general methodologies for the isolation and analysis of tannins from Terminalia chebula. The potential mechanism of action, through the modulation of key inflammatory signaling pathways, is also discussed, providing a basis for future research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex hydrolysable tannin. Its structure is characterized by a central glucose core esterified with galloyl and chebuloyl moieties, with a distinguishing methyl ether group at the 1'-O position.

Chemical Identifiers:

-

IUPAC Name: (3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid[1]

-

Molecular Formula: C₄₂H₃₆O₂₈[1]

-

Molecular Weight: 988.7 g/mol

-

Canonical SMILES: COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Physicochemical Data

| Property | Value (Computed) | Source |

| Molecular Weight | 988.7 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donors | 15 | PubChem |

| Hydrogen Bond Acceptors | 28 | PubChem |

| Rotatable Bond Count | 15 | PubChem |

| Exact Mass | 988.13931049 | PubChem |

| Monoisotopic Mass | 988.13931049 | PubChem |

| Topological Polar Surface Area | 467 Ų | PubChem |

| Heavy Atom Count | 70 | PubChem |

Biological Context and Potential Mechanism of Action

While direct studies on the biological activity of this compound are limited, the therapeutic effects of the plant it is isolated from, Terminalia chebula, are well-documented. The biological activities of Terminalia chebula extracts are largely attributed to their rich content of hydrolysable tannins.

Research has shown that hydrolysable tannin fractions from Terminalia chebula possess potent anti-inflammatory properties.[2] These effects are mediated, at least in part, through the modulation of key cellular signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Hydrolysable tannins from Terminalia chebula have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[2]

Experimental Protocols

General Protocol for the Extraction of Hydrolysable Tannins from Terminalia chebula

This protocol is a generalized procedure based on common phytochemical extraction techniques for tannins. Optimization will be required for the specific isolation of this compound.

1. Plant Material Preparation:

- Obtain dried fruits of Terminalia chebula.

- Grind the fruits into a fine powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is typically extracted with a polar solvent. A mixture of methanol (B129727) and water (e.g., 80% methanol) is often effective.

- Perform the extraction at room temperature or with gentle heating (e.g., 40-60 °C) with continuous stirring for several hours. Maceration or soxhlet extraction are common methods.

- Repeat the extraction process multiple times with fresh solvent to ensure maximum yield.

3. Filtration and Concentration:

- Combine the extracts and filter to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. This yields a crude extract.

4. Fractionation:

- The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Hydrolysable tannins are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

5. Chromatographic Purification:

- The tannin-rich fraction is then subjected to chromatographic techniques for the isolation of individual compounds.

- Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.

- High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is a highly effective method for the final purification of individual tannins. A typical mobile phase would be a gradient of water (with a small amount of acid, e.g., formic acid, for better peak shape) and methanol or acetonitrile.

6. Structure Elucidation:

- The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

// Nodes

Start [label="Dried Terminalia chebula Fruits", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grinding [label="Grinding"];

Extraction [label="Solvent Extraction\n(e.g., 80% Methanol)"];

Filtration [label="Filtration & Concentration"];

Crude_Extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Fractionation [label="Liquid-Liquid Fractionation"];

Tannin_Fraction [label="Tannin-Rich Fraction", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Chromatography [label="Chromatographic Purification\n(Column Chromatography, HPLC)"];

Pure_Compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Structural Elucidation\n(NMR, MS)"];

// Edges

Start -> Grinding;

Grinding -> Extraction;

Extraction -> Filtration;

Filtration -> Crude_Extract;

Crude_Extract -> Fractionation;

Fractionation -> Tannin_Fraction;

Tannin_Fraction -> Chromatography;

Chromatography -> Pure_Compound;

Pure_Compound -> Analysis;

}

Conclusion and Future Directions

This compound represents a promising lead compound for further investigation, given the established therapeutic potential of the plant from which it is derived and the known anti-inflammatory properties of hydrolysable tannins. The information provided in this guide on its chemical structure and the biological activities of related compounds lays the groundwork for future research.

To advance the development of this compound as a potential therapeutic agent, several key areas need to be addressed:

-

Development of a targeted isolation or synthetic protocol to obtain sufficient quantities of the pure compound for comprehensive biological testing.

-

Quantitative assessment of its biological activities , including its anti-inflammatory, antioxidant, and other potential therapeutic effects, to determine its potency and efficacy.

-

Elucidation of its precise mechanism of action , including its specific molecular targets within the NF-κB, MAPK, and other relevant signaling pathways.

-

In vivo studies to evaluate its pharmacokinetic profile, safety, and efficacy in relevant animal models of disease.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective treatments for inflammatory and other diseases.

References

Unveiling 1'-O-methyl neochebulinate: A Technical Primer on its Discovery and Botanical Origin

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of 1'-O-methyl neochebulinate, a naturally occurring ellagitannin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Botanical Origin

This compound was identified as a chemical constituent of Terminalia chebula Retz. (Combretaceae), a tree native to South Asia and Southeast Asia. The fruit of this plant, commonly known as black myrobalan or Haritaki, has a long history of use in traditional medicine systems, including Ayurveda. Scientific investigations into the rich phytochemistry of Terminalia chebula led to the isolation and characterization of a diverse array of compounds, including this compound. While the specific, primary research article detailing the initial discovery and isolation of this compound could not be definitively identified in the conducted search, its presence in Terminalia chebula is noted in comprehensive reviews of the plant's chemical constituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is computationally generated and provides a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₃₆O₂₈ |

| Molecular Weight | 988.7 g/mol |

| Exact Mass | 988.13931049 Da |

| Monoisotopic Mass | 988.13931049 Da |

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available in the public domain based on the conducted search. However, a general methodology for the isolation of related hydrolyzable tannins from Terminalia chebula can be described. The following workflow represents a plausible, generalized approach for the extraction and purification of such compounds.

General Isolation Workflow for Ellagitannins from Terminalia chebula

Caption: Generalized workflow for the isolation of ellagitannins.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and the influence of this compound on signaling pathways are not extensively documented in the available literature. However, extracts from Terminalia chebula, rich in tannins and other phenolic compounds, have been reported to exhibit a range of biological effects. It is plausible that this compound contributes to the overall pharmacological profile of the plant extract. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

The diagram below illustrates a hypothetical logical relationship for future investigation into the biological effects of this compound, based on the known activities of related compounds from Terminalia chebula.

Caption: Hypothetical investigation pathway for biological activity.

Conclusion

This compound is a constituent of the medicinally important plant Terminalia chebula. While its presence is documented, a significant gap exists in the scientific literature regarding its specific discovery, detailed isolation protocols, and dedicated biological studies. This technical guide highlights the current knowledge and underscores the need for further research to fully characterize this natural product and explore its potential applications in drug discovery and development. The methodologies and logical frameworks presented here provide a foundation for future investigations into this promising compound.

An In-depth Technical Guide to 1'-O-methyl neochebulinate and its Phytochemical Context

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical identity of 1'-O-methyl neochebulinate. Due to the limited availability of research focused solely on this specific compound, this document also explores its broader phytochemical context within Terminalia chebula, the plant from which it is derived. The experimental protocols and biological activities discussed herein primarily pertain to the extracts of Terminalia chebula, which contain a mixture of compounds including this compound.

Compound Identification

-

Compound: this compound

-

IUPAC Name: (3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid

A slightly different IUPAC name has also been reported: 4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid.[3]

Phytochemical Context: Terminalia chebula

This compound is a constituent of the fruit of Terminalia chebula, a plant renowned in traditional medicine and a subject of modern scientific investigation. The fruit is particularly rich in hydrolyzable tannins, which are believed to be the primary contributors to its biological activities.

Table 1: Phytochemical Composition of Terminalia chebula Fruit Extracts

| Phytochemical Class | Key Constituents | Typical Concentration/Notes |

| Hydrolyzable Tannins | Chebulinic acid, Chebulagic acid, Neochebulinic acid, Corilagin, Punicalagin, Terchebin, Gallic acid, Ellagic acid | Comprise up to 32-45% of the fruit's composition.[1] Standardized extracts often contain high levels of chebulinic and chebulagic acids.[2] |

| Flavonoids | Luteolin, Rutin, Quercetin | Present in various extracts and contribute to antioxidant properties. |

| Phenolic Acids | Ferulic acid, Vanillic acid, Caffeic acid, p-Coumaric acid | These compounds are known for their antioxidant and anti-inflammatory effects. |

| Triterpenoids | Arjun glucoside 1, Arjungenin, Chebulosides 1 and 2 | Have been reported in the plant. |

| Other Compounds | Vitamin C, Proteins, Amino acids, Fructose, Sorbitol, Fatty acids (e.g., palmitic, linoleic, oleic) | Contribute to the overall nutritional and therapeutic profile. |

Experimental Protocols for Terminalia chebula Extracts

The following experimental methodologies are commonly employed in the study of Terminalia chebula extracts.

1. Solvent Extraction of Phytochemicals

-

Objective: To isolate bioactive compounds from the dried fruit of Terminalia chebula.

-

Methodology:

-

Dried fruits are powdered to increase the surface area for extraction.

-

A specific quantity of the powder (e.g., 100 g) is submerged in a solvent, frequently 75% methanol (B129727) (e.g., 500 ml).[1]

-

The mixture is agitated, often by stirring overnight, to facilitate the transfer of soluble compounds into the solvent.[1]

-

The solid plant material is separated from the liquid extract through centrifugation or filtration.[1]

-

This process may be repeated to enhance the yield of the extracted compounds.[1]

-

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To quantify the antioxidant capacity of the plant extract.

-

Methodology:

-

DPPH, a stable free radical with a characteristic deep purple color and maximum absorbance at 517 nm, is prepared as a solution.[1]

-

The Terminalia chebula extract is added to the DPPH solution.

-

Antioxidant compounds in the extract donate hydrogen atoms or electrons to the DPPH radical, neutralizing it and causing a color change from purple to yellow.[1]

-

The reduction in absorbance at 517 nm is measured using a spectrophotometer.[1]

-

The scavenging activity is often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A methanolic extract of T. chebula has shown an IC50 value of approximately 5.5 µg/mL.[3]

-

Conceptual Relationship Diagram

The following diagram illustrates the logical progression from the plant source to its constituent phytochemical classes and their associated biological activities.

Caption: Conceptual workflow from Terminalia chebula to its biological effects.

References

An In-depth Technical Guide on the Biological Activity of Chebulinic Acid and its Derivatives from Terminalia chebula

A Note on "1'-O-methyl neochebulinate": Extensive literature searches did not yield specific information on a compound named "this compound." It is plausible that this name is a specific derivative of a more commonly known compound or a synonym not widely used in published literature. One study has identified "neochebulic acid" as a minor isomer of chebulic acid. This guide will focus on the well-documented biological activities of the major bioactive hydrolyzable tannins isolated from Terminalia chebula, namely chebulinic acid and chebulagic acid , which are likely the compounds of interest.

The fruit of Terminalia chebula Retz. is a cornerstone of traditional medicine systems, including Ayurveda, and is renowned for its broad spectrum of therapeutic properties. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with chebulinic acid and chebulagic acid being among the most significant. These ellagitannins are credited with a remarkable array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, antidiabetic, and gastroprotective activities. This technical guide provides a comprehensive overview of the biological activities of chebulinic acid and chebulagic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Chebulinic acid and chebulagic acid have demonstrated potent antitumor effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of migration.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Biological Effect | Quantitative Measurement | Reference |

| Chebulinic Acid | Colorectal Carcinoma (HR8348) | Anti-proliferative | IC50: 35.4 µg/mL | |

| Chebulinic Acid | Colorectal Carcinoma (LoVo) | Anti-proliferative | IC50: 42.7 µg/mL | |

| Chebulinic Acid | Colorectal Carcinoma (LS174T) | Anti-proliferative | IC50: 53.1 µg/mL | |

| Chebulagic Acid | Retinoblastoma (Y79) | Anti-proliferative | ~50% inhibition at 50 µM | |

| Chebulagic Acid | Human Hepatoma (HepG2) | Anti-hepatoma | IC50 (72h): 96.81 µmol/L | |

| Chebulinic Acid | Human Hepatoma (HepG2) | Anti-hepatoma | IC50 (72h): 156.40 µmol/L |

Signaling Pathways in Anticancer Activity

The anticancer effects of chebulinic acid are linked to the modulation of key signaling pathways that regulate cell survival and proliferation. Specifically, it has been shown to downregulate the phosphorylation of ERK1/2 and AKT in colorectal cancer cells, leading to decreased cell growth and survival. Concurrently, it upregulates the expression of cleaved caspase-3, a key executioner of apoptosis.

Chebulagic acid has been found to suppress gastric cancer by targeting the AURKA/β-catenin/Wnt signaling pathway. It downregulates the expression of AURKA, which in turn inhibits the β-catenin and Wnt signaling cascades that are crucial for cancer cell proliferation and invasion.

Caption: Chebulinic acid inhibits PI3K/AKT and MAPK/ERK pathways.

Caption: Chebulagic acid inhibits the AURKA/β-catenin/Wnt pathway.

Experimental Protocols

Cell Proliferation (MTT) Assay

-

Seed cancer cells (e.g., Y79, HR8348) in a 96-well plate at a density of 5 x 10³ cells/well.

-

Treat the cells with varying concentrations of chebulinic acid or chebulagic acid (e.g., 0.001 to 100 µM) for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a lysis buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-inflammatory Activity

Both chebulinic acid and chebulagic acid exhibit significant anti-inflammatory properties. They have been shown to inhibit key inflammatory enzymes and modulate inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Target/Model | Quantitative Measurement | Reference |

| Chebulinic Acid | Protein Denaturation Inhibition | Egg Albumin | IC50: 43.92 µg/mL | |

| Chebulagic Acid | Anti-inflammatory | LPS-induced RAW264.7 cells | NO release significantly lower than model at 50 µmol/L | |

| Chebulinic Acid | Anti-inflammatory | LPS-induced RAW264.7 cells | NO release significantly lower than model at 50 µmol/L | |

| Chebulagic Acid | COX-1 Inhibition | In vitro | Potent Inhibition | |

| Chebulagic Acid | COX-2 Inhibition | In vitro | Potent Inhibition | |

| Chebulagic Acid | 5-LOX Inhibition | In vitro | Potent Inhibition |

Signaling Pathways in Anti-inflammatory Activity

Chebulagic acid, chebulinic acid, and gallic acid have been shown to inhibit TNFα-induced pro-inflammatory and pro-angiogenic activities in retinal capillary endothelial cells. This is achieved by inhibiting the phosphorylation of p38, ERK, and NFκB.

Caption: Inhibition of TNFα-induced inflammatory signaling.

Experimental Protocols

In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of chebulinic acid (e.g., 10-100 µg/mL).

-

Use diclofenac (B195802) sodium as a standard reference drug.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the

Potential Therapeutic Effects of 1'-O-methyl neochebulinate: A Prospective Technical Guide

Disclaimer: This document provides a prospective analysis of the potential therapeutic effects of 1'-O-methyl neochebulinate. As of the date of this publication, no direct experimental studies on this compound have been identified in the public domain. The information presented herein is extrapolated from research on its parent compounds, neochebulinic acid and chebulinic acid, and the known effects of methylation on similar polyphenolic compounds. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to stimulate further investigation.

Introduction

This compound is a hypothetical methylated derivative of neochebulinic acid, a naturally occurring ellagitannin found in the fruits of Terminalia chebula Retz.[1]. Neochebulinic acid and its isomer, chebulinic acid, are major bioactive constituents of Terminalia chebula, a plant with a long history of use in traditional medicine, particularly in Ayurveda.[2]. Chebulinic acid has been extensively studied and shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[2][3][4][5][6].

Methylation is a common metabolic modification of polyphenols that can significantly influence their bioavailability, stability, and biological activity[7][8]. Therefore, it is plausible that this compound could exhibit unique or enhanced therapeutic properties compared to its parent compound. This technical guide will explore the potential therapeutic effects of this compound based on the known activities of neochebulinic acid, chebulinic acid, and the general impact of O-methylation on polyphenolic bioactivity.

Potential Therapeutic Effects

Based on the pharmacological profile of its parent compounds, this compound is hypothesized to possess anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Chebulinic acid has demonstrated significant anti-inflammatory properties by inhibiting protein denaturation, a key process in inflammation[9]. It has also been shown to modulate inflammatory pathways[2][5]. Methylation of flavonoids, a class of polyphenols, has been shown to modulate their anti-inflammatory effects. Therefore, this compound could potentially exhibit potent anti-inflammatory activity.

Antioxidant Activity

Both chebulic acid and chebulinic acid are known for their strong antioxidant properties, including free radical scavenging and ferric-reducing activities[1][2][5]. They can protect cells from oxidative damage, which is implicated in numerous chronic diseases[1][5]. The O-methylation of polyphenols can either enhance or decrease their antioxidant capacity. Further studies would be needed to determine the effect of methylation on the antioxidant potential of neochebulinate.

Anticancer Activity

Chebulinic acid has emerged as a promising anticancer agent, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines[3][4][6][10][11]. It has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK/ERK pathways[11]. The methylation of certain compounds can influence their anticancer efficacy. Thus, this compound warrants investigation as a potential anticancer agent.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on chebulinic acid, which may serve as a reference for hypothesizing the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Chebulinic Acid

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| Colon Adenocarcinoma (HT-29) | MTT Assay | 41.2 (at 200 µg/mL % inhibition) | [10] |

| Human Leukemia (K562) | Not Specified | Not Specified | [10] |

| Colorectal Carcinoma (HR8348) | CCK-8 Assay | 37.18 ± 2.89 µmol/L | [11] |

| Colorectal Carcinoma (LoVo) | CCK-8 Assay | 40.78 ± 2.61 µmol/L | [11] |

| Colorectal Carcinoma (LS174T) | CCK-8 Assay | 38.68 ± 2.12 µmol/L | [11] |

Table 2: Anti-inflammatory Activity of Chebulinic Acid

| Assay | Model | IC50 (µg/mL) | Reference |

| Protein Denaturation Inhibition | Egg Albumin | 43.92 | [9] |

Table 3: Antimicrobial Activity of Neochebulinic Acid

| Organism | Assay | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Helicobacter pylori (ATCC 700392) | Broth Microdilution | 16-128 | >8x MIC | [12] |

Experimental Protocols from Cited Research on Related Compounds

The following are detailed methodologies for key experiments performed on chebulinic acid and neochebulinic acid, which could be adapted for the study of this compound.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic potential of a compound against cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound (e.g., chebulinic acid) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

(Based on the methodology described for T. chebula extracts and chebulinic acid)[10]

In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)

Objective: To assess the anti-inflammatory activity of a compound by its ability to inhibit protein denaturation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., chebulinic acid) is prepared.

-

Control: A control solution is prepared without the test compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

-

Cooling: The solutions are cooled to room temperature.

-

Absorbance Measurement: The absorbance of the solutions is measured at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC50 value is then determined.

(Based on the methodology described for chebulinic acid)[9]

Antimicrobial Activity (Broth Microdilution for MIC and MBC)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific bacterium.

Methodology:

-

Bacterial Culture: The target bacterium (e.g., Helicobacter pylori) is cultured in an appropriate broth medium under suitable conditions.

-

Compound Preparation: The test compound (e.g., neochebulinic acid) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterium.

-

Incubation: The plate is incubated under appropriate conditions for 24-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar (B569324) plates. The plates are incubated, and the MBC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

(Based on the methodology described for neochebulinic acid)[12]

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

Caption: Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

While there is currently no direct evidence on the therapeutic effects of this compound, the extensive research on its parent compounds, neochebulinic acid and chebulinic acid, provides a strong rationale for its investigation. The potential for methylation to modulate the known anti-inflammatory, antioxidant, and anticancer properties of these ellagitannins makes this compound a compelling candidate for drug discovery and development.

Future research should focus on the chemical synthesis and purification of this compound to enable its biological evaluation. The experimental protocols outlined in this guide can serve as a starting point for in vitro and in vivo studies to elucidate its therapeutic potential and mechanisms of action. A thorough investigation is warranted to determine if this compound offers advantages over its parent compounds in terms of efficacy, bioavailability, and safety.

References

- 1. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Chebulinic Acid: An Incipient Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Frontiers | Chebulinic acid isolated from aqueous extracts of Terminalia chebula Retz inhibits Helicobacter pylori infection by potential binding to Cag A protein and regulating adhesion [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Terminalia chebula possesses in vitro anticancer potential - Indian J Pharm Pharmacol [ijpp.org.in]

- 11. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antibacterial activity of neochebulinic acid from aqueous extract of Terminalia chebula Retz against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hypothesized Mechanisms of Action for 1'-O-methyl neochebulinate

A comprehensive exploration of potential signaling pathways, molecular targets, and cellular effects for researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action of 1'-O-methyl neochebulinate is not available in the public domain at this time. The following guide is based on a comprehensive search of scientific literature and databases. The absence of specific data precludes the inclusion of quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound.

This guide will, however, provide a foundational understanding of the general pharmacological context of related compounds and outline hypothetical mechanisms of action and experimental approaches that could be employed to elucidate the activity of this compound.

Introduction to Neochebulinate and its Derivatives

Neochebulinate is a member of the ellagitannin class of compounds, which are complex polyphenols found in various plant species. Ellagitannins are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The methylation of a hydroxyl group to form this compound suggests a modification that could potentially alter its pharmacokinetic and pharmacodynamic properties, such as its stability, bioavailability, and molecular interactions.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related ellagitannins and other polyphenolic compounds, several hypotheses for the mechanism of action of this compound can be proposed. These hypotheses provide a framework for future investigation.

Antioxidant and Radical Scavenging Activity

One of the most well-established properties of polyphenols is their ability to act as antioxidants.

-

Hypothesis: this compound may exert its effects by directly scavenging free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action would protect cells from oxidative stress-induced damage to lipids, proteins, and DNA.

-

Potential Signaling Pathway Involvement: This direct scavenging activity may not involve a classical signaling pathway but could influence multiple pathways sensitive to the cellular redox state, such as the Nrf2/Keap1 pathway, which is a master regulator of the antioxidant response.

Logical Relationship of Antioxidant Activity

Caption: Hypothetical direct antioxidant action of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Polyphenols are known to possess anti-inflammatory properties.

-

Hypothesis: this compound may inhibit key pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. This would lead to a reduction in the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of pro-inflammatory pathways by this compound.

Anticancer Activity

Many natural products are investigated for their potential as anticancer agents.

-

Hypothesis: this compound could exert anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).

-

Potential Signaling Pathway Involvement: This could involve the modulation of apoptosis-related proteins (e.g., Bcl-2 family, caspases), cell cycle regulators (e.g., cyclins and cyclin-dependent kinases), and pro-angiogenic factors (e.g., VEGF).

Proposed Experimental Protocols for Mechanism of Action Studies

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for the in vitro evaluation of this compound.

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays: To measure the direct radical scavenging capacity.

-

Cellular ROS assays: Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels in cells treated with the compound.

-

-

Anti-inflammatory Activity:

-

Cell line: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

-

Western Blotting: To analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylation of IκBα, p65, p38, JNK, ERK).

-

Quantitative PCR (qPCR): To measure the mRNA expression of pro-inflammatory genes (e.g., TNF, IL6, PTGS2 for COX-2, NOS2 for iNOS).

-

-

Anticancer Activity:

-

Cell lines: A panel of cancer cell lines representing different tumor types.

-

MTT or WST-1 assay: To assess cell viability and proliferation.

-

Flow cytometry: Using Annexin V/Propidium (B1200493) Iodide staining to quantify apoptosis.

-

Cell cycle analysis: Using propidium iodide staining and flow cytometry.

-

Tube formation assay: Using human umbilical vein endothelial cells (HUVECs) to assess anti-angiogenic potential.

-

Future Directions

The elucidation of the mechanism of action of this compound will require a systematic and multi-faceted approach. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico molecular docking to identify direct molecular targets.

-

In Vivo Studies: Using animal models of inflammation, oxidative stress, and cancer to validate the in vitro findings and assess the compound's efficacy and safety.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

Conclusion

While there is currently a lack of specific data on the mechanism of action of this compound, this guide provides a comprehensive overview of hypothesized mechanisms and a clear roadmap for future research. The proposed antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, offer promising avenues for investigation. The detailed experimental workflows outlined here provide a solid foundation for researchers to begin to unravel the therapeutic potential of this novel compound. The scientific community eagerly awaits forthcoming research that will shed light on the precise molecular interactions and cellular effects of this compound.

In Silico Prediction of 1'-O-methyl neochebulinate Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-O-methyl neochebulinate, a derivative of the ellagitannin neochebulinic acid, presents a compelling case for therapeutic exploration. However, its molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the biological targets of this compound. By leveraging the known antibacterial activity of its parent compound against Helicobacter pylori, particularly its inhibitory effect on the CagA virulence factor, we propose a multi-faceted computational approach. This guide provides detailed methodologies for reverse docking, pharmacophore modeling, and subsequent experimental validation, offering a structured pathway for elucidating the mechanism of action of this promising natural product derivative.

Introduction

Natural products are a rich source of novel bioactive compounds.[1][2] Ellagitannins, a class of polyphenols, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] Neochebulinic acid, an ellagitannin found in Terminalia chebula, has demonstrated in vitro antibacterial activity against Helicobacter pylori by inhibiting its growth and adhesion to host cells, and notably, by suppressing the expression of the Cytotoxin-associated gene A (CagA) protein.[4][5] The methylated derivative, this compound, remains uninvestigated in terms of its biological targets. This guide details a systematic in silico approach to predict its targets, starting from the known activity of its parent compound and expanding to a broader target space.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates several computational techniques to generate a prioritized list of potential targets for this compound.

Methodologies: In Silico Prediction

Input Compound Preparation

The 3D structure of this compound is the primary input. This can be obtained from databases like PubChem (CID 46894092) or generated from its SMILES string using molecular modeling software.[6] Energy minimization of the 3D structure is a crucial step to obtain a low-energy, stable conformation for subsequent docking and screening.

Target Database Curation

A comprehensive target database is essential. This should include:

-

Known targets of related compounds: Based on the activity of neochebulinic acid, the Helicobacter pylori CagA protein is a primary target.[4][5] Crystal structures of CagA are available in the Protein Data Bank (PDB IDs: 4IRV, 4G0H, 4DVZ, 4DVY).[7][8][9][10]

-

General human protein database: A broader screen against a database of human proteins (e.g., from the PDB or AlphaFold DB) can identify potential off-targets or novel therapeutic targets.

-

Ellagitannin-interacting proteins: A curated list of proteins known to interact with ellagitannins can provide valuable leads.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to predict potential binding partners.[11][12]

Protocol:

-

Protein Preparation: Prepare the protein structures from the curated database by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Prepare the 3D structure of this compound by assigning appropriate atom types and charges.

-

Docking Simulation: Utilize a reverse docking server or software (e.g., ReverseDock, AutoDock Vina) to dock the ligand into the binding pockets of all target proteins.[6][11] The search space should encompass the entire protein surface to ensure unbiased blind docking.

-

Scoring and Ranking: The docking results will be scored based on the predicted binding affinity (e.g., kcal/mol). Targets will be ranked according to these scores.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[13][14]

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: If a set of known active ligands for a particular target is available, a common feature pharmacophore can be generated.

-

Structure-based: Based on the interaction of neochebulinic acid with a homology model of CagA's binding site, or from the reverse docking poses of this compound, a pharmacophore model can be derived. This model will include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

-

Database Screening: The generated pharmacophore model is used to screen a 3D conformational database of potential targets.

-

Hit Identification: Proteins that match the pharmacophore model are identified as potential hits.

Data Presentation: Hypothetical In Silico Prediction Results

The following tables summarize hypothetical quantitative data from the in silico prediction phase.

Table 1: Top Hits from Reverse Docking of this compound

| Rank | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Putative Biological Process |

| 1 | H. pylori CagA | 4IRV | -9.8 | Bacterial virulence |

| 2 | Human Matrix Metalloproteinase-9 (MMP-9) | 1L6J | -9.2 | Inflammation, Cancer |

| 3 | Human Cyclooxygenase-2 (COX-2) | 5KIR | -8.9 | Inflammation, Pain |

| 4 | Human Topoisomerase II | 1ZXM | -8.5 | DNA replication, Cancer |

| 5 | Human Aldose Reductase | 1US0 | -8.1 | Diabetic complications |

Table 2: Pharmacophore-Based Virtual Screening Results

| Pharmacophore Model Source | Target Protein | Fit Score | Key Interacting Residues (Hypothetical) |

| H. pylori CagA complex | H. pylori CagA | 0.95 | ASP34, LYS87, TYR121 |

| Human MMP-9 complex | Human MMP-9 | 0.88 | HIS226, GLU227, PRO247 |

| Human COX-2 complex | Human COX-2 | 0.85 | ARG120, TYR355, SER530 |

Methodologies: Experimental Validation

Experimental validation is crucial to confirm the in silico predictions.[15]

In Vitro Binding Assays

These assays directly measure the interaction between the compound and the purified target protein.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[16][17]

Protocol:

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor surface.

-

Data Acquisition: Monitor the change in resonance units (RU) over time to generate a sensorgram.

-

Kinetic Analysis: From the sensorgram, determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

ITC measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[1][15]

Protocol:

-

Sample Preparation: Prepare the purified target protein in a sample cell and this compound in a syringe, both in the same buffer.

-

Titration: Inject small aliquots of the ligand into the protein solution.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Plot the heat change against the molar ratio of ligand to protein to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular environment.

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[18][19]

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control.

-

Heat Challenge: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Melting Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical Experimental Validation Results

The following tables present hypothetical data from the experimental validation phase.

Table 3: Summary of In Vitro Binding Assay Results

| Target Protein | Method | Binding Affinity (KD) | Stoichiometry (n) |

| H. pylori CagA | SPR | 5.2 µM | - |

| H. pylori CagA | ITC | 4.8 µM | 1.1 |

| Human MMP-9 | SPR | 12.5 µM | - |

| Human MMP-9 | ITC | 10.9 µM | 0.9 |

Table 4: Cellular Thermal Shift Assay (CETSA) Results

| Target Protein | Cell Line | Temperature Shift (ΔTm) with 10 µM Compound |

| H. pylori CagA | AGS (gastric adenocarcinoma) cells infected with H. pylori | + 3.5 °C |

| Human MMP-9 | HT-29 (colon adenocarcinoma) cells | + 2.1 °C |

Signaling Pathway Visualization

Based on the hypothetical identification of MMP-9 as a target, a simplified diagram of a relevant signaling pathway is presented. Ellagitannins are known to modulate inflammatory pathways.[20]

Conclusion

This technical guide provides a robust and systematic framework for the in silico prediction and experimental validation of the biological targets of this compound. By initiating the investigation with the known activity of its parent compound and employing a combination of computational and experimental techniques, researchers can efficiently identify and characterize the molecular mechanisms underlying the bioactivity of this natural product derivative. The successful application of this workflow will not only elucidate the pharmacological profile of this compound but also pave the way for its potential development as a therapeutic agent.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. 4DVZ: Crystal structure of the Helicobacter pylori CagA oncoprotein [ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 12. Reverse Docking Service - CD ComputaBio [computabio.com]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. criver.com [criver.com]

- 18. benchchem.com [benchchem.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Limited Literature Available on Neochebulinate Derivatives

A comprehensive review of scientific literature reveals a notable scarcity of research focused on neochebulinate derivatives. While the parent compound, neochebulinic acid, and a few specific esters have been identified, particularly from the fruits of Terminalia chebula, extensive studies on the synthesis, broad biological activities, and mechanisms of action of a wider range of neochebulinate derivatives appear to be limited. This suggests that the exploration of neochebulinate derivatives is a nascent or largely unexplored field of research.

Known Neochebulinate Esters

The primary derivatives found in the literature are simple methyl esters of neochebulinic acid. Information on these compounds is largely limited to their chemical structure and a few reported biological activities.

Table 1: Known Neochebulinate Derivatives and Their Reported Biological Activities

| Derivative Name | Chemical Formula | Source | Reported Biological Activity | IC50 Value |

| Methyl neochebulinate | C42H36O28 | Terminalia chebula | Potent antioxidant and anti-inflammatory properties.[1] | Not Reported |

| 1'-O-Methyl neochebulinate | C42H36O28 | Terminalia chebula | α-glucosidase inhibitor.[2] | 59.5 μM[2] |

Synthesis and Experimental Protocols

Signaling Pathways and Mechanistic Studies

Due to the limited research on the biological activities of neochebulinate derivatives, there is a corresponding lack of information on their engagement with specific signaling pathways. The reported α-glucosidase inhibition by this compound suggests a potential role in carbohydrate metabolism, but the broader signaling cascades involved have not been elucidated.[2]

Future Research Directions

The current state of the literature indicates that the field of neochebulinate derivatives is ripe for exploration. Future research could focus on:

-

Synthesis of a Library of Derivatives: The development of synthetic methodologies to create a diverse range of neochebulinate derivatives would be a critical first step. This would enable a systematic investigation of their structure-activity relationships.

-

Broad Biological Screening: A comprehensive screening of these new derivatives against a wide array of biological targets could uncover novel therapeutic applications.

-

Mechanistic Studies: For any identified bioactive derivatives, in-depth studies to elucidate their mechanisms of action and the signaling pathways they modulate would be essential for further development.

References

1'-O-Methyl Neochebulinate: A Technical Guide to its Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of 1'-O-Methyl Neochebulinate

The primary and currently known natural source of this compound is the fruit of Terminalia chebula Retz. (Combretaceae), commonly known as black myrobalan or Haritaki. This plant is a cornerstone of traditional medicine systems, including Ayurveda, and is recognized for its rich and diverse phytochemical profile.

Several studies on the chemical constituents of Terminalia chebula have identified this compound and structurally related compounds. These include neochebulinic acid, chebulagic acid, and various gallotannins and ellagitannins. The presence of these related compounds underscores the complexity of the plant's chemical matrix and the challenges in isolating specific molecules.

While Terminalia chebula is the only confirmed source to date, it is plausible that other species within the Terminalia genus, known for producing a wide array of tannins, may also contain this compound or its derivatives. However, further phytochemical investigations are required to confirm this.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural source. While numerous studies have quantified the total phenolic and tannin content of Terminalia chebula fruit extracts, specific data on the concentration or yield of this compound remains unpublished. The table below summarizes the general phytochemical composition of Terminalia chebula fruits to provide context, but it is important to note the absence of specific values for the target compound.

| Phytochemical Class | General Content in Terminalia chebula Fruit | Reference |

| Total Phenolic Content | 465.77-625.49 mg/100 g | |

| Total Tannin Content | 222.45-423.82 mg/100 g | |

| Hydrolyzable Tannins | 32-34% of total constituents | |

| Flavonoids | Present | |

| Triterpenoids | Present | |

| This compound | Qualitatively identified, but no quantitative data available |

Experimental Protocols: Extraction and Isolation

The following is a generalized experimental protocol for the extraction and isolation of this compound from Terminalia chebula fruits. This protocol is a composite based on methods described for the isolation of hydrolyzable tannins and other polyphenols from this plant. Researchers should optimize these steps for their specific laboratory conditions and research goals.

Plant Material Preparation

-

Collection and Authentication: Obtain fresh or dried fruits of Terminalia chebula. Ensure proper botanical identification and authentication.

-

Drying and Grinding: Shade-dry the fruits to a constant weight. Grind the dried fruits into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Selection: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the extraction of polar compounds like tannins.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the chosen solvent system at room temperature for 24-48 hours with occasional stirring.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Ellagitannins are typically enriched in the ethyl acetate and n-butanol fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound or related tannins.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Use silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 for column chromatography. Sephadex LH-20 is particularly effective for separating polyphenolic compounds.

-

Mobile Phase: Elute the column with a gradient of solvents, such as hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column. A gradient of acidified water and methanol or acetonitrile (B52724) is a common mobile phase for the separation of tannins.

-

Fraction Collection and Analysis: Collect the fractions and analyze them using analytical HPLC or LC-MS to identify the fraction containing pure this compound.

Structure Elucidation

Confirm the structure of the isolated compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To elucidate the detailed chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural source.

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The biological activities of many individual compounds from Terminalia chebula are still under investigation. However, crude extracts of Terminalia chebula and some of its isolated tannins have been reported to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Further research is needed to determine the specific biological functions and mechanisms of action of this compound.

The diagram below illustrates the logical relationship in a typical phytochemical investigation process, from the natural source to the potential for biological activity assessment.

Caption: Logical flow of phytochemical investigation.

Conclusion

This compound is a promising, yet understudied, natural product found in Terminalia chebula. This technical guide consolidates the current knowledge on its natural occurrence and provides a framework for its isolation and analysis. The significant lack of quantitative data and detailed studies on its biological activity highlights critical areas for future research. Further investigation into these aspects will be crucial for unlocking the potential of this compound for applications in drug development and scientific research.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1'-O-methyl neochebulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a hydrolysable tannin found in various medicinal plants, notably in the fruits of Terminalia chebula. As a member of the tannin family, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in plant extracts and formulated products. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are based on established techniques for the analysis of related hydrolysable tannins and can be adapted and optimized for specific research needs.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for major polyphenolic compounds found in Terminalia chebula, which can serve as a reference for the validation of an analytical method for this compound.

Table 1: Quantitative Analysis of Polyphenols in Terminalia chebula Extracts by HPLC.

| Compound | Concentration in 50% Water-Ethanol Extract (μg/mL)[1] |

| Gallic Acid | 24.18 ± 2.92 |

| Corilagin | 17.52 ± 1.37 |

| Chebulagic Acid | 42.81 ± 0.56 |

| Chebulanin | 46.20 ± 1.30 |

| Ellagic Acid | 10.75 ± 2.60 |

Table 2: Method Validation Parameters for HPLC Analysis of Related Phenolic Compounds.

| Parameter | Gallic Acid | Ellagic Acid |

| Linearity Range (mg/L) | 1.68 - 100 | 0.98 - 50 |

| Limit of Detection (LOD) (mg/L) | 1.68 | 0.98 |

| Recovery (%) | 91.50 - 105.25 | 91.50 - 105.25 |

| Precision (RSD %) | < 3 | < 3 |

Data adapted from a validated HPLC method for phenolic compounds derived from hydrolysable tannins[2].

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of this compound and other tannins from dried plant material, such as the fruits of Terminalia chebula.

Materials and Reagents:

-

Dried and powdered plant material

-

80% Methanol (B129727) or 70% Acetone (B3395972)

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

-

Volumetric flasks

Procedure:

-

Weigh 500 mg of the dried, powdered plant sample and transfer it to a 50 mL Erlenmeyer flask[3].

-

Add 25 mL of 80% methanol[3].

-

Heat the mixture under gentle ebullition for 30 minutes or use an ultrasonic bath for 20 minutes at room temperature[3][4].

-

Allow the mixture to cool and then centrifuge at 3000 x g for 10 minutes[4].

-

Collect the supernatant. To ensure complete extraction, the residue can be re-extracted with another 25 mL of the solvent[3].

-

Combine the supernatants and transfer to a 50 mL volumetric flask.

-

Make up the volume to 50 mL with the extraction solvent[3].

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

Protocol 2: HPLC-DAD Analysis

This protocol outlines a High-Performance Liquid Chromatography method with a Diode Array Detector (DAD) for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, and DAD detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2].

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-35 min: 5-30% B

-

35-40 min: 30-50% B

-

40-45 min: 50-5% B

-

45-50 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm for tannins.

Procedure:

-

Prepare a standard stock solution of this compound (if available) or a related standard like chebulagic acid in the mobile phase.

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Inject the standards and the prepared sample extracts into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Quantify the amount of this compound in the samples using the calibration curve.

Protocol 3: LC-MS Analysis

This protocol provides a method for the sensitive detection and confirmation of this compound using Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[5].

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A suitable gradient to ensure separation, similar to the HPLC method but can be shorter for UPLC systems.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Range: m/z 100-1500.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Procedure:

-

Inject the prepared sample extract into the LC-MS system.

-

Monitor for the deprotonated molecule [M-H]⁻ of this compound, which has a calculated m/z of 987.13.

-

For structural confirmation, perform tandem MS (MS/MS) experiments to observe characteristic fragment ions.

Protocol 4: NMR Spectroscopic Analysis

This protocol is for the structural elucidation of isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation and Sample Preparation:

-

NMR Spectrometer: 400 MHz or higher field spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or acetone (acetone-d₆).

-

Sample Preparation: Dissolve a purified sample of this compound in the deuterated solvent to a concentration of 5-10 mg/mL.

NMR Experiments:

-

¹H NMR: To determine the number and type of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure.

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assign the structure of this compound. The complex structure of hydrolysable tannins often requires a combination of these experiments for full characterization[6].

Concluding Remarks

The protocols provided herein offer a comprehensive framework for the analytical determination of this compound. For routine quantification, HPLC-DAD is a robust and reliable technique. For higher sensitivity and structural confirmation, LC-MS is the method of choice. For complete structural elucidation of the isolated compound, a suite of NMR experiments is indispensable. Researchers should validate these methods according to their specific requirements and the nature of the sample matrix.

References

- 1. Simultaneous quantitative analysis and in vitro anti-arthritic effects of five polyphenols from Terminalia chebula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. iaea.org [iaea.org]

- 5. Development of rapid UPLC-PDA method for analysis of polyphenols in Terminalia chebula Retz. fruits, method validation and evaluation of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Seasonal Effect of Metabolite Production in Terminalia catappa L. Leaves through a Concatenated MS- and NMR-Based Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-MS Analysis of 1'-O-methyl neochebulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-O-methyl neochebulinate is a hydrolysable tannin, a class of complex polyphenolic compounds found in various plant species.[1][2][3][4] Hydrolysable tannins are known for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them of great interest in pharmaceutical research and drug development.[5] The accurate and sensitive quantification of these compounds in complex matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The described protocol is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for both qualitative and quantitative studies in various research and development settings.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant-based materials is provided below. This may need to be optimized based on the specific matrix.

-

Extraction:

-

Accurately weigh 1 gram of the homogenized and dried plant material.

-

Add 10 mL of 80% methanol (B129727) in water.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol and combine the supernatants.

-

-

Purification (Optional, for complex matrices):

-

The combined supernatant can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

-

-

Final Sample Preparation:

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 40% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Full Scan (m/z 100-1200) and Tandem MS (MS/MS) |

Data Presentation

Table 3: Predicted Quantitative Data for this compound

| Analyte | Molecular Formula | Predicted [M-H]⁻ (m/z) | Predicted Retention Time (min) | Key MS/MS Fragments (m/z) |

| This compound | C42H36O28 | 987.1265 | ~15-20 | 817.09 (Loss of a galloyl group), 665.06 (Further fragmentation), 301.03 (Gallic acid) |

Note: The predicted retention time and MS/MS fragments are based on the analysis of structurally similar hydrolysable tannins and the known structure of this compound. These values should be confirmed experimentally.

Visualizations

Caption: Experimental workflow for HPLC-MS analysis.

Caption: Logical relationship of the analytical steps.

References

- 1. This compound | C42H36O28 | CID 46894092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl neochebulinate | C42H36O28 | CID 75229632 - PubChem [pubchem.ncbi.nlm.nih.gov]